![molecular formula C10H6ClF3O B1423145 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal CAS No. 119197-25-0](/img/structure/B1423145.png)
3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal
Overview
Description
3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal is a chemical compound with the molecular formula C10H6ClF3O . It is also known by other names such as 3-Chloro-3-Trifluoromethyl-2-Phenylacroleine and Benzeneacetaldehyde, α-(1-chloro-2,2,2-trifluoroethylidene)-, (αZ)- .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal consists of a phenyl group attached to a but-2-enal group with a trifluoro and a chloro substituent . The exact structure can be found in the referenced chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal include its molecular weight (234.6), molecular formula (C10H6ClF3O), and its various synonyms .Scientific Research Applications
Pharmaceutical Development
This compound finds application in the development of new pharmaceuticals. Its trifluoromethyl group is a common pharmacophore in many FDA-approved drugs, indicating its potential in drug design and synthesis . The presence of fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceuticals.
Liquid Crystals
Compounds with similar structures have been used in the creation of liquid crystals. The incorporation of fluorinated groups like those in 3-chloro-4,4,4-trifluoro-2-phenylbut-2-enal can influence the thermal and optical properties of liquid crystals, which are crucial for display technologies .
Semiconductors
Fluorinated thiophene derivatives, which share structural similarities with our compound of interest, are widely used as soluble semiconductors. They are essential in the production of electronic devices due to their favorable charge transport properties .
Blue Light Emitting Materials
The compound’s analogues have found use as blue light emitting materials. The introduction of fluorinated groups can affect the emission wavelength and efficiency, making them suitable for optoelectronic applications .
Histone Deacetylase (HDAC) Inhibitors
Some fluorinated thiophene derivatives are potent selective class II HDAC inhibitors. Given the structural resemblance, 3-chloro-4,4,4-trifluoro-2-phenylbut-2-enal could be explored for its potential in epigenetic therapies .
properties
IUPAC Name |
3-chloro-4,4,4-trifluoro-2-phenylbut-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O/c11-9(10(12,13)14)8(6-15)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGRIAPCGIYWJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(F)(F)F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,4,4-trifluoro-2-phenyl-but-2-enal |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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